

comparative potency of Ravidasvir vs. ledipasvir and velpatasvir

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ravidasvir*

Cat. No.: *B1651190*

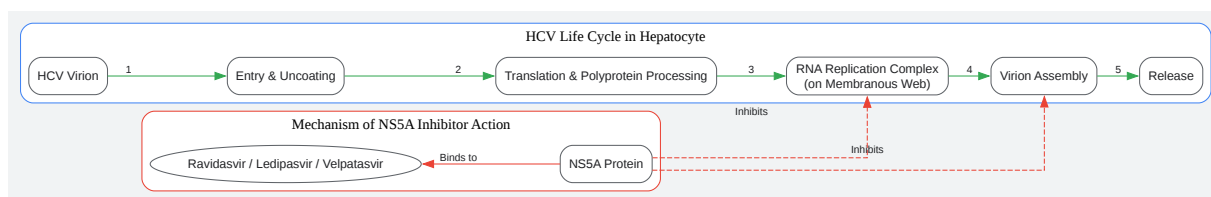
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A Comparative Analysis of the In Vitro Potency of **Ravidasvir**, Ledipasvir, and Velpatasvir against Hepatitis C Virus

This guide provides a detailed comparison of the in vitro potency of three key NS5A inhibitors used in the treatment of Hepatitis C Virus (HCV): **Ravidasvir**, Ledipasvir, and Velpatasvir. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antiviral activity, resistance profiles, and the experimental methods used for their evaluation.

Mechanism of Action of NS5A Inhibitors

Ravidasvir, ledipasvir, and velpatasvir are all direct-acting antiviral agents (DAAs) that target the HCV non-structural protein 5A (NS5A).^{[1][2][3]} NS5A is a critical phosphoprotein essential for viral RNA replication and the assembly of new virus particles (virions).^{[2][4]} These inhibitors bind to the N-terminus of the NS5A protein, disrupting its normal function. This interference with NS5A ultimately inhibits both the replication of the viral genome within the host cell's cytoplasm and the subsequent assembly of new, infectious HCV particles.^[5]



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Caption: Mechanism of action of NS5A inhibitors in the HCV life cycle.

Comparative In Vitro Potency (EC50)

The half-maximal effective concentration (EC50) is a critical measure of a drug's potency, representing the concentration at which it inhibits 50% of viral replication in vitro. The following table summarizes the reported EC50 values for **Ravidasvir**, Ledipasvir, and Velpatasvir against various HCV genotypes in cell-based replicon assays. Lower EC50 values indicate higher potency.

Drug	HCV Genotype 1a	HCV Genotype 1b	HCV Genotype 2a	HCV Genotype 3a	HCV Genotype 4a	HCV Genotype 5a	HCV Genotype 6a
Ravidasvir	0.12 nM	0.01 nM	-	1.14 nM	-	-	-
Ledipasvir	0.031 nM[6]	0.004 nM[6]	16 nM[7]	168 nM[6]	0.39 nM[7]	0.15 nM[6]	0.11 - 1.1 nM[6]
Velpatasvir	pM range	pM range	pM range	pM range	pM range	pM range	pM range

Note: Data for **Ravidasvir** is from a single study and may not be directly comparable to the data for Ledipasvir and Velpatasvir which is compiled from multiple sources. A direct head-to-head in vitro comparison study is not currently available. The potency of Velpatasvir is consistently reported in the picomolar (pM) range across genotypes 1-6.

Resistance Profile

The emergence of resistance-associated substitutions (RASs) in the NS5A protein can reduce the susceptibility of HCV to NS5A inhibitors. The following table provides a comparative overview of the impact of key NS5A RASs on the in vitro activity of Ledipasvir and Velpatasvir, presented as fold-change in EC50 values compared to the wild-type virus. Data for **Ravidasvir** against specific RASs is limited in publicly available literature.

NS5A RAS (Genotype 1a)	Ledipasvir (Fold Change in EC50)	Velpatasvir (Fold Change in EC50)
M28T	>1000	<2.5
Q30H	>1000	<2.5
L31M	>1000	<2.5
Y93H	>1000	<2.5
Y93N	>1000	>100

NS5A RAS (Genotype 1b)	Ledipasvir (Fold Change in EC50)	Velpatasvir (Fold Change in EC50)
L31V	>1000	<2.5
Y93H	>1000	<2.5

Velpatasvir generally demonstrates a higher barrier to resistance compared to ledipasvir, maintaining activity against many RASs that confer high-level resistance to first-generation NS5A inhibitors.[8] **Ravidasvir** is also reported to have a high barrier to resistance.[3]

Experimental Protocols

The in vitro potency and resistance profiles of these NS5A inhibitors are primarily determined using HCV replicon assays.

HCV Replicon Assay for EC50 Determination

This cell-based assay is the standard for evaluating the antiviral activity of compounds against HCV RNA replication.

Objective: To determine the concentration of an antiviral drug that inhibits 50% of HCV replicon replication (EC50).

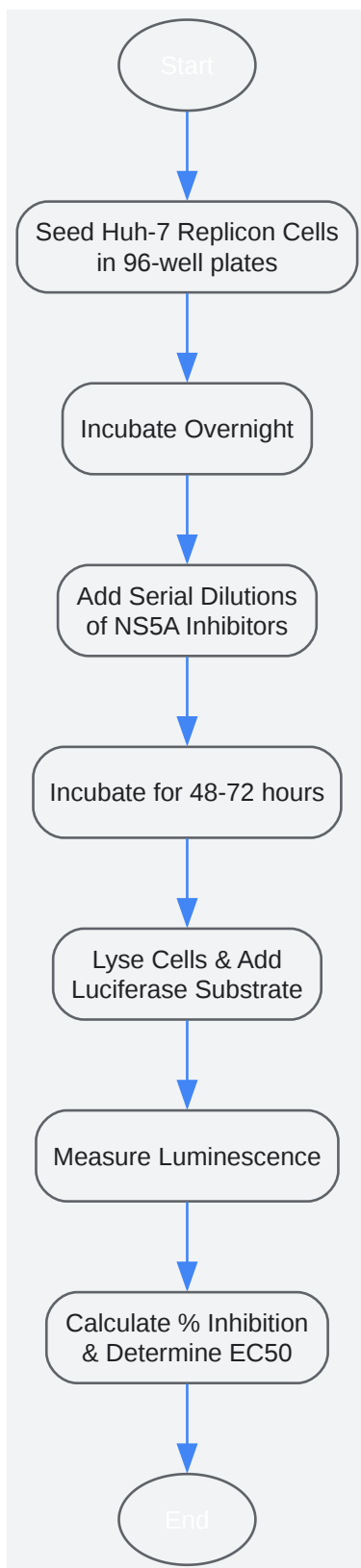
Materials:

- Cell Line: Human hepatoma cells (e.g., Huh-7) that are highly permissive to HCV replication. [\[9\]](#)[\[10\]](#)
- HCV Replicon: A subgenomic portion of the HCV RNA genome that can replicate autonomously within the host cell. These replicons are often engineered to contain a reporter gene, such as luciferase, for easy quantification of replication. [\[9\]](#)[\[11\]](#)
- Test Compounds: **Ravidasvir**, ledipasvir, or velpatasvir dissolved in a suitable solvent (e.g., DMSO).
- Cell Culture Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), antibiotics, and cell detachment solution (e.g., trypsin).
- Assay Reagents: Luciferase assay substrate and buffer.
- Instrumentation: 96-well or 384-well cell culture plates, luminometer.

Procedure:

- Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into multi-well plates and allowed to adhere overnight. [\[9\]](#)
- Compound Addition: Serial dilutions of the test compounds are prepared and added to the cells. Control wells with no drug (vehicle control) and a known inhibitor (positive control) are included.

- Incubation: The plates are incubated for a standard period (typically 48-72 hours) to allow for HCV replication and the antiviral effect of the compounds to occur.[\[9\]](#)
- Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The light produced by the luciferase reaction, which is proportional to the level of HCV RNA replication, is measured using a luminometer.[\[9\]](#)[\[12\]](#)
- Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.



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Caption: Experimental workflow for the HCV replicon assay.

Conclusion

Ravidasvir, ledipasvir, and velpatasvir are all highly potent inhibitors of the HCV NS5A protein. Velpatasvir exhibits pangenotypic activity with a high barrier to resistance, making it effective against a broad range of HCV genotypes and common resistance-associated substitutions. Ledipasvir is also highly potent, particularly against genotypes 1a and 1b, though its efficacy can be compromised by certain RASs. **Ravidasvir** has demonstrated potent pangenotypic activity in early studies. Further head-to-head comparative studies are needed to fully delineate the relative potency and resistance profiles of these important antiviral agents.

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- To cite this document: BenchChem. [comparative potency of Ravidasvir vs. ledipasvir and velpatasvir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1651190#comparative-potency-of-ravidasvir-vs-ledipasvir-and-velpatasvir]

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